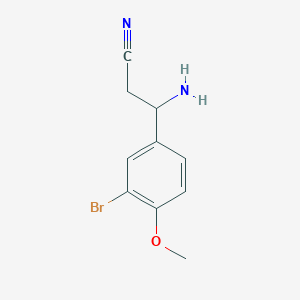

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C10H11BrN2O |

|---|---|

Molekulargewicht |

255.11 g/mol |

IUPAC-Name |

3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3 |

InChI-Schlüssel |

XVJZJNUWFYGDCO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(CC#N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product . The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Primary amines.

Substitution: Azido or thio derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bromo-substituted methoxyphenyl ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile and its analogs:

Key Findings from Analog Studies

Enzymatic Hydration: Compound 3a undergoes efficient enzymatic hydration using Rhodococcus rhodochrous nitrile hydratase (NHase), achieving full conversion to amides under optimized conditions . However, the electron-donating methoxy group could stabilize transition states, offsetting this effect .

Electronic and Steric Effects: The 3-bromo substituent introduces strong electron-withdrawing effects, which may polarize the nitrile group, enhancing its electrophilicity in nucleophilic addition reactions.

Biological Relevance: β-Amino nitriles like 3a are precursors to bioactive peptides and small-molecule drugs (e.g., protease inhibitors). The bromine in the target compound could serve as a handle for further derivatization (e.g., Suzuki coupling), expanding its utility in medicinal chemistry .

Biologische Aktivität

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound with notable structural features, including an amino group, a bromine-substituted aromatic ring, and a nitrile group. Its molecular formula is , with a molecular weight of approximately 255.11 g/mol. The unique properties of this compound suggest significant biological activities, making it a candidate for further pharmacological exploration.

The biological activity of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile primarily involves its interactions with various biological targets such as enzymes and receptors. The presence of the bromine atom and methoxy group enhances its reactivity and selectivity towards specific biological pathways, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance, compounds structurally similar to 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile have shown IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Properties : There is evidence suggesting that related compounds exhibit antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes .

- Antifibrotic Effects : Some derivatives have been explored for their potential to inhibit fibrosis in liver cells, suggesting a role in managing fibrotic diseases .

Anticancer Activity

In a study examining the anticancer effects of various nitriles, compounds similar to 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile were tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines. Results indicated significant activity with IC50 values ranging from 21.81 µM to 26.44 µM against different cancer types .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various compounds revealed that those containing similar structural motifs as 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 12.4 to 16.5 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile, the following table summarizes key features and activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Amino-3-(4-bromophenyl)propanenitrile | C9H9BrN2 | Lacks methoxy group; different substitution | Moderate anticancer effects |

| 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile | C10H12ClN2 | Contains chlorine; methyl substitution | Antimicrobial activity |

| 3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | C10H11FN2O | Contains fluorine; different electronic properties | Potential antifibrotic effects |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.